Pulcherriminic acid

描述

Pulcherriminic acid is a cyclic dipeptide primarily found in Bacillus and yeast It is derived from cyclo (L-Leucine-L-Leucine), a cyclic dipeptideThis ability to chelate iron ions allows microorganisms that produce this compound to compete for environmental iron, giving them a competitive advantage over other microorganisms .

准备方法

Synthetic Routes and Reaction Conditions: Pulcherriminic acid is synthesized through the cyclization of two leucine molecules. The process involves the formation of cyclo (L-Leucine-L-Leucine), which is then oxidized to produce this compound. This compound is then secreted outside the cell, where it binds to ferric ions to form pulcherrimin .

Industrial Production Methods: Industrial production of this compound involves the use of Bacillus and yeast strains that are capable of synthesizing the compound. The production process can be optimized by regulating the expression of key enzymes and transcription factors involved in the biosynthetic pathway. This includes the use of metabolic engineering techniques to enhance the efficiency of this compound synthesis .

化学反应分析

Types of Reactions: Pulcherriminic acid undergoes several types of chemical reactions, including:

Chelation: this compound chelates ferric ions to form pulcherrimin.

Oxidation: The cyclo (L-Leucine-L-Leucine) precursor is oxidized to form this compound

Common Reagents and Conditions:

Ferric ions: Used in the chelation reaction to form pulcherrimin.

Oxidizing agents: Required for the oxidation of cyclo (L-Leucine-L-Leucine) to this compound

Major Products:

科学研究应用

Pulcherriminic acid has several scientific research applications, including:

Antimicrobial Activity: Due to its ability to chelate iron, this compound exhibits bacteriostatic effects by depriving other microorganisms of essential iron ions

Biocontrol Agent: Used in agriculture to control plant pathogens by inhibiting the growth of harmful fungi and bacteria

Food Industry: Applied in the production of fermented foods to enhance their safety and shelf life

Medical Research: Investigated for its potential use in developing new antimicrobial agents

作用机制

Pulcherriminic acid exerts its effects primarily through its ability to chelate ferric ions. This chelation process deprives other microorganisms of the iron necessary for their growth, thereby inhibiting their proliferation. The compound is synthesized within the cell and then secreted outside, where it binds to ferric ions to form pulcherrimin .

相似化合物的比较

Pulcherriminic acid is unique due to its strong iron-chelating properties. Similar compounds include:

Desferrioxamine: Another iron-chelating agent used in medical applications.

Enterobactin: A siderophore produced by bacteria to scavenge iron from the environment

生物活性

Pulcherriminic acid (PA) is a secondary metabolite predominantly produced by certain microorganisms, notably Bacillus subtilis and Metschnikowia pulcherrima. This compound exhibits significant biological activities, particularly in the context of iron chelation, oxidative stress mitigation, and antimicrobial properties. Recent studies have elucidated its multifaceted roles in microbial ecology and potential applications in agriculture and food safety.

This compound is synthesized through a biosynthetic pathway involving key enzymes such as cyclodipeptide synthase (YvmC) and cytochrome P450 oxidase (CypX) in Bacillus subtilis . The production of PA is regulated by transcription factors like AbrB and PchR, which modulate the expression of genes involved in its biosynthesis under varying environmental conditions .

1. Antioxidant Properties

This compound has been identified as an important antioxidant that helps protect cells from oxidative stress. It lowers the levels of reactive oxygen species (ROS) in biofilms formed by Bacillus subtilis, thereby reducing DNA damage and enhancing cell survival under stress conditions .

2. Iron Chelation

One of the primary functions of this compound is its ability to chelate ferric iron (Fe³⁺), forming a reddish pigment known as pulcherrimin. This process not only sequesters iron from the environment, limiting its availability to competing microorganisms but also plays a crucial role in modulating iron homeostasis within microbial communities .

3. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of fungal pathogens like Botrytis cinerea, making it a potential biocontrol agent in agricultural settings . Additionally, it has been recognized for its ability to disrupt bacterial biofilms, further underscoring its ecological significance .

Study on Bacillus subtilis

In a recent study, pulcherrimin was found to enhance biofilm formation while simultaneously protecting against oxidative stress during inter-species competition with Pseudomonas protegens. The presence of this competitor induced increased production of PA, which precipitated Fe(III) as pulcherrimin, thereby preventing ROS formation through restriction of the Fenton reaction .

| Parameter | Wild Type | Pulcherrimin Mutant |

|---|---|---|

| Iron Accumulation (M) | ||

| Biofilm Formation Rate (%) | 85 | 45 |

| ROS Levels (Relative Units) | 0.5 | 2.0 |

Study on Metschnikowia pulcherrima

Another study focused on Metschnikowia pulcherrima demonstrated that the absence of pulcherrimin production significantly reduced antifungal activity against plant pathogens. The study highlighted the role of specific genes (PUL1 and PUL2) in pulcherrimin biosynthesis and their regulation by transcription factors such as Snf2 .

Implications for Agriculture and Food Safety

The ability of this compound to act as an effective biocontrol agent positions it as a valuable tool in sustainable agriculture. Its antioxidant properties can potentially enhance plant resilience against environmental stresses while its antimicrobial effects can reduce reliance on chemical pesticides . Furthermore, the application of PA in food systems could help mitigate spoilage caused by pathogenic microorganisms.

属性

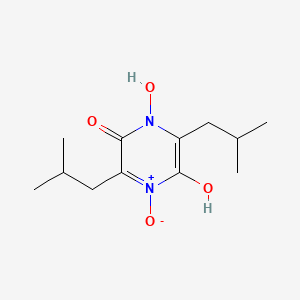

IUPAC Name |

1,5-dihydroxy-3,6-bis(2-methylpropyl)-4-oxidopyrazin-4-ium-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-7(2)5-9-11(15)14(18)10(6-8(3)4)12(16)13(9)17/h7-8,15,17H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHPPQFOKKRDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C([N+](=C(C(=O)N1O)CC(C)C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-86-8 | |

| Record name | Pulcherriminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。